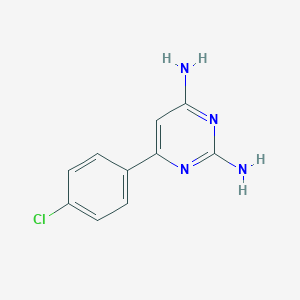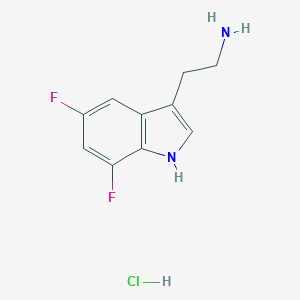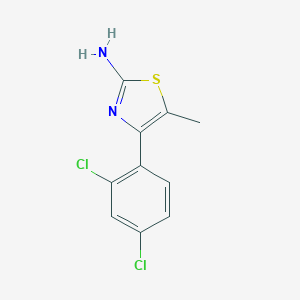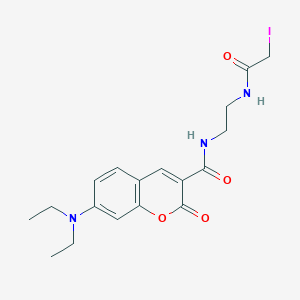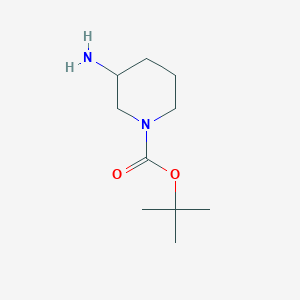
1-Boc-3-アミノピペリジン
概要
説明
1-Boc-3-aminopiperidine (1-Boc-3-AP) is a protected form of the amino acid, 3-aminopiperidine, which is an important building block for the synthesis of many biologically active compounds. 1-Boc-3-AP is an important tool for organic synthesis as it can be used in a variety of synthetic pathways for the preparation of biologically active compounds. In addition, 1-Boc-3-AP is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
科学的研究の応用
新規阻害剤の合成
1-Boc-3-アミノピペリジン: は、さまざまな新規阻害剤の合成における重要な中間体として機能します。 注目すべき用途としては、ω-トランスアミナーゼ固定化アミノエチレンジアミン修飾エポキシド担体を使用した連続フローシステムでの使用があります。 。この方法は、高い効率と大規模生産の可能性を示しており、これは新薬開発に不可欠です。
薬物合成と有機反応
この化合物のユニークな構造により、薬物合成と有機反応で広く使用することができます。 特に、ジペプチジルペプチダーゼIV(DPP-IV)阻害剤の構築に役立ち、これは糖尿病の治療に重要です。 。この化合物のエナンチオマー的に純粋な形態を生成する能力は、生物学的に活性な医薬品の合成に不可欠です。
キラルアミンの不斉合成
生化学では、1-Boc-3-アミノピペリジンはキラルアミンの不斉合成に使用されます。 このプロセスは、固定化酵素によって促進され、高収率と高エナンチオマー過剰率でエナンチオマー的に純粋なアミンを生成できます。 。これらのキラルアミンは、さまざまな生物活性化合物の重要な前駆体です。
材料科学への応用
この化合物は、材料科学、特にエポキシ樹脂担体の開発に用途があります。 これらの担体は、さまざまな生化学的プロセスで酵素を固定化するために使用され、薬理学や有機化学を超えた化合物の汎用性を示しています。 .
薬理学的研究
1-Boc-3-アミノピペリジン: は、薬理学的研究において重要な役割を果たします。 これは、潜在的な薬剤の発見と生物学的評価に関与しており、特にピペリジン部分を有する薬剤に関与しています。 。20種類以上の医薬品クラスに存在することは、創薬と開発におけるその重要性を強調しています。
生化学研究
生化学研究では、この化合物はペプチド類似体やその他の生物活性分子の合成に使用されます。 これは、選択的阻害剤の研究に不可欠な保護アミノピペリジン誘導体の合成に特に役立ちます。 .
作用機序
Target of Action
The primary target of 1-Boc-3-aminopiperidine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of the compound, acting as a catalyst in the reaction .
Mode of Action
1-Boc-3-aminopiperidine interacts with its target, the ω-transaminase, through a process of covalent immobilization on an epoxy resin modified with ethylenediamine (EDA) . A second functional group (−NH 3+) is introduced to rapidly adsorb ω-transaminase, which is further rigidified by multipoint covalent attachment to the modified resin .
Biochemical Pathways
The synthesis of 1-Boc-3-aminopiperidine involves the ω-transaminase pathway . The ω-transaminase enzyme catalyzes the reaction, leading to the production of 1-Boc-3-aminopiperidine . The downstream effects of this pathway result in the synthesis of this compound, which is a key intermediate for several novel inhibitors .
Pharmacokinetics
The synthesis process suggests that the compound has high binding efficiency (>95%) and activity recovery (75%) . This indicates that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of 1-Boc-3-aminopiperidine is the synthesis of the compound itself . The compound is synthesized with a high conversion rate (95%) within 10 minutes of residence time in a continuous flow system . The system can be continuously operated for 24 hours, achieving a space–time yield of 930.73 g·L –1 ·day –1 .
Action Environment
The action of 1-Boc-3-aminopiperidine is influenced by the environment in which the reaction takes place. The continuous flow system used for the synthesis provides a controlled environment that allows for high efficiency and stability . The immobilized ω-transaminase used in the reaction is stable with 90% residual activity after 15 reuse cycles , indicating that the enzyme is robust in this environment.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
将来の方向性
特性
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-48-7, 144243-24-3 | |
| Record name | 1-Boc-3-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BOC-3-Aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Boc-3-aminopiperidine a valuable building block in organic synthesis?
A: 1-Boc-3-aminopiperidine is a particularly useful synthetic intermediate because it can be synthesized from a biorenewable feedstock, L-arginine []. This chiral molecule features both a Boc-protected amine and a free amine, allowing for selective derivatization at either position. This versatility makes it highly attractive for constructing complex molecules, especially in medicinal chemistry where piperidine rings are prevalent.
Q2: How can the C5 position of 1-Boc-3-aminopiperidine be selectively modified?
A: Researchers have developed a palladium-catalyzed C5(sp3)-H arylation method that leverages a bidentate directing group []. By reacting 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes in the presence of a palladium catalyst, selective arylation at the C5 position is achieved with cis-stereospecificity. This method offers a powerful tool for introducing diverse aryl substituents onto the piperidine scaffold.
Q3: Can 1-Boc-3-aminopiperidine be used as a starting material for the synthesis of pharmaceuticals?
A: Yes, one notable application is the synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate in the production of various pharmaceutical compounds []. This enantiomer can be efficiently produced using an immobilized ω-transaminase in a continuous flow system, highlighting the potential for biocatalytic approaches in synthesizing this valuable chiral building block for drug development.
Q4: What novel ω-transaminase has shown promise in the production of (S)-1-Boc-3-aminopiperidine?
A: Researchers identified a novel ω-transaminase, ATA-W12, derived from Caulobacter sp., which exhibits excellent activity and stability in converting 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine []. This enzyme shows high conversion rates (85.84%) even at high substrate concentrations (20 mmol/L) and displays remarkable stability, retaining full activity for 168 hours at 40°C. These characteristics make ATA-W12 a promising candidate for the industrial-scale production of (S)-1-Boc-3-aminopiperidine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


